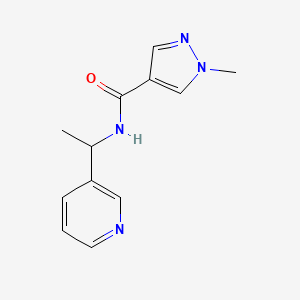
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, commonly known as MPHC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery. MPHC is a derivative of isoquinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of MPHC involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, MPHC increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain. This leads to improved cognitive function and mood regulation.
Biochemical and Physiological Effects
MPHC has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant-like effects in animal models of depression. Additionally, MPHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using MPHC in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in experimental solutions. Additionally, MPHC has a relatively low molecular weight, which makes it easy to handle and manipulate in the lab. However, one limitation of using MPHC in lab experiments is its potential toxicity. MPHC has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPHC. One area of interest is the development of MPHC derivatives with improved pharmacological properties. For example, researchers may seek to develop MPHC derivatives with increased selectivity for specific enzymes or with improved solubility and bioavailability. Additionally, researchers may seek to investigate the potential therapeutic applications of MPHC in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, researchers may seek to investigate the potential use of MPHC as a neuroprotective agent in conditions such as traumatic brain injury and stroke.
Conclusion
In conclusion, MPHC is a chemical compound that has shown promise in the field of drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. However, further research is needed to fully understand the pharmacological properties of MPHC and to develop derivatives with improved therapeutic potential.
合成法
The synthesis of MPHC involves the reaction of 2-methylpiperidine-1-carboxylic acid with isoquinoline-1,3-dione in the presence of a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of 2-methylpiperidine-1-carboxylic acid and the carbonyl group of isoquinoline-1,3-dione. The resulting product, MPHC, is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
MPHC has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation. Therefore, MPHC has the potential to be developed as a drug for the treatment of neurological disorders such as Alzheimer's disease and depression.
特性
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)14-10-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYVHARWGKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)



![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)



![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)